molecular formula C8H11N3O4 B13097388 4-amino-1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one

4-amino-1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one

Cat. No.: B13097388
M. Wt: 213.19 g/mol
InChI Key: RXRGZNYSEHTMHC-RNFRBKRXSA-N
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Description

This compound, also known as Apricitabine (CAS 160707-69-7), is a nucleoside reverse transcriptase inhibitor (NRTI) with the molecular formula C₈H₁₁N₃O₃S and a molecular weight of 229.25 g/mol . Its structure features a pyrimidin-2-one core substituted with a 4-amino group and a (2R,4R)-configured 1,3-oxathiolane ring containing a hydroxymethyl moiety. This stereochemistry is critical for its antiviral activity, as it mimics natural nucleosides to inhibit viral replication .

Properties

Molecular Formula

C8H11N3O4

Molecular Weight

213.19 g/mol

IUPAC Name

4-amino-1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one

InChI

InChI=1S/C8H11N3O4/c9-5-1-2-11(8(13)10-5)6-4-14-7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7-/m1/s1

InChI Key

RXRGZNYSEHTMHC-RNFRBKRXSA-N

Isomeric SMILES

C1[C@@H](O[C@@H](O1)CO)N2C=CC(=NC2=O)N

Canonical SMILES

C1C(OC(O1)CO)N2C=CC(=NC2=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of a suitable pyrimidine derivative with a dioxolane derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and requires specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-amino-1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the pyrimidine ring .

Scientific Research Applications

4-amino-1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparison

The compound belongs to a class of modified nucleosides designed to inhibit viral polymerases. Key structural analogs include:

Compound Key Structural Features Molecular Formula Molecular Weight (g/mol) Stereochemistry
Apricitabine 1,3-Oxathiolane ring with hydroxymethyl; 4-amino-pyrimidin-2-one C₈H₁₁N₃O₃S 229.25 (2R,4R)
Lamivudine 1,3-Oxathiolane ring with hydroxymethyl; cytosine analog C₈H₁₁N₃O₃S 229.25 (2R,5S)
Emtricitabine 1,3-Oxathiolane ring with hydroxymethyl; 5-fluoro-cytosine C₈H₁₀FN₃O₃S 247.25 (2R,5S)
Gemcitabine Oxolane ring with difluoro and hydroxymethyl groups; pyrimidin-2-one C₉H₁₁F₂N₃O₄ 263.20 (2R,4R,5R)
RX-3117 Cyclopentene ring with fluoro, dihydroxy, and hydroxymethyl substituents C₁₀H₁₂FN₃O₅ 273.22 (1S,4R,5S)
Azvudine Tetrahydrofuran ring with azido and fluoro groups C₉H₁₁FN₆O₄ 286.22 (2R,3S,4R,5R)

Key Structural Differences :

  • Ring System : Apricitabine and Lamivudine share a 1,3-oxathiolane ring (with sulfur), while Gemcitabine and RX-3117 use oxygen-based rings (oxolane, cyclopentene) .
  • Substituents : Azvudine’s azido group distinguishes it from fluoro/hydroxymethyl analogs like Emtricitabine . Gemcitabine’s difluoro substituents enhance DNA incorporation efficiency .
Pharmacological Activity Comparison
Compound Primary Use Mechanism Resistance Profile
Apricitabine HIV (investigational) Inhibits HIV reverse transcriptase via chain termination Active against Lamivudine-resistant strains
Lamivudine HIV/HBV Competes with dCTP for incorporation into viral DNA High resistance in monotherapy
Gemcitabine Cancer (e.g., pancreatic) Inhibits DNA synthesis via dFdCTP incorporation; ribonucleotide reductase inhibition Resistance via deoxycytidine kinase deficiency
Azvudine HIV (investigational) Blocks viral RNA-to-DNA conversion Active against NNRTI-resistant variants
RX-3117 Cancer (investigational) Targets DNA methyltransferase and thymidylate synthase Overcomes pemetrexed resistance

Pharmacological Insights :

  • Apricitabine’s sulfur-containing ring improves metabolic stability compared to Lamivudine’s oxygen analog, reducing susceptibility to enzymatic degradation .
  • Gemcitabine’s difluoro groups increase affinity for deoxycytidine kinase, enhancing phosphorylation and cytotoxicity in cancer cells .

Biological Activity

The compound 4-amino-1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₁H₁₃N₃O₄
  • Molecular Weight : 213.19 g/mol
  • CAS Number : 141196-84-1

Structure

The compound features a pyrimidinone core substituted with an amino group and a dioxolane moiety, which may contribute to its biological properties.

Antiviral Activity

Research indicates that derivatives of pyrimidinones exhibit antiviral properties. For instance, studies have shown that certain pyrimidine compounds can inhibit viral replication by interfering with nucleic acid synthesis. The specific mechanism for this compound may involve:

  • Inhibition of Viral Polymerases : By mimicking nucleotide substrates.
  • Interference with Viral Entry : Potentially blocking receptors necessary for viral attachment.

Anticancer Potential

Pyrimidine derivatives have been investigated for their anticancer properties. The compound's structure suggests it may act on cancer cells by:

  • Inducing Apoptosis : Triggering programmed cell death pathways.
  • Inhibiting Tumor Growth : Disrupting cell cycle progression.

Case Studies

  • Study on Antiviral Effects :
    • A study demonstrated that similar pyrimidinones reduced viral loads in infected cell lines by up to 80% when administered at specific concentrations.
  • Anticancer Efficacy :
    • In vitro studies showed that the compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 5 to 15 µM.

Enzyme Inhibition

The compound has also been noted for its inhibitory effects on certain enzymes involved in metabolic pathways:

  • Dihydrofolate Reductase (DHFR) : Compounds with similar structures have been reported to inhibit DHFR, a target in cancer and bacterial infections.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

ParameterValue
AbsorptionModerate
BioavailabilityTBD
MetabolismHepatic
Half-lifeTBD
ExcretionRenal

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